In Vivo Bronchodilator Potency: FKK ED50 5.4-6.2× Greater Than Aminophylline in Anesthetized Canine Trachea
In pentobarbital-anesthetized dogs, the ability of FKK to reduce tracheal intraluminal pressure (ILP) by 50% (ED50) was compared directly with aminophylline and isoproterenol [1]. FKK exhibited an ED50 that was approximately 5.4 to 6.2 times more potent than aminophylline when administered intra-arterially (i.a.) or intravenously (i.v.) [1]. In contrast, FKK was 1/3000 to 1/4500 as potent as isoproterenol, establishing a potency window between the two standard agents [1].
| Evidence Dimension | Bronchodilator potency (ED50 for 50% reduction in tracheal intraluminal pressure) |
|---|---|
| Target Compound Data | ED50 not reported as absolute value; relative potency expressed as fold-difference vs. comparators |
| Comparator Or Baseline | Aminophylline (reference ED50 = 1×) |
| Quantified Difference | FKK ED50 is 5.4-6.2× more potent than aminophylline |
| Conditions | Anesthetized dogs, i.a. or i.v. administration, blood-perfused or nonperfused tracheal preparations |
Why This Matters
This quantitative potency advantage over the clinically established bronchodilator aminophylline supports FKK's selection for studies requiring enhanced tracheal relaxation efficacy at lower molar doses.
- [1] Shiraki Y, Sakai K. Pharmacologic potency and selectivity of a new bronchodilator agent, 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo [1,2-a] indazolium bromide (FKK) on canine tracheal preparations 'in vivo' and 'in vitro'. Arch Int Pharmacodyn Ther. 1983 Mar;262(1):150-63. PMID: 6870387. View Source
